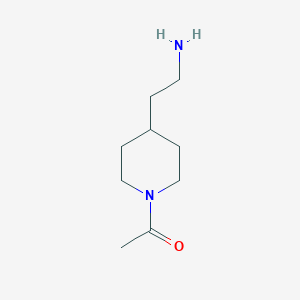

1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and drug discovery. nih.govresearchgate.net Its prevalence is attributed to its ability to serve as a versatile scaffold, providing a three-dimensional structure that can be readily functionalized to interact with biological targets. researchgate.net Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pub

The incorporation of piperidine scaffolds into drug candidates can significantly enhance their pharmacological profiles. thieme-connect.com Introducing this moiety can modulate critical physicochemical properties such as solubility and lipophilicity, improve pharmacokinetic characteristics like absorption and metabolic stability, and increase biological activity and selectivity for specific targets. thieme-connect.comthieme-connect.com The structural rigidity and conformational flexibility of the piperidine ring allow for precise orientation of substituents, which is crucial for optimizing binding interactions with enzymes and receptors. researchgate.net

Overview of N-Acetylated Piperidine Derivatives in Contemporary Chemical Synthesis and Discovery

N-acetylation, the introduction of an acetyl group onto the nitrogen atom of the piperidine ring, is a common and impactful modification in chemical synthesis. This functionalization alters the electronic and steric properties of the parent molecule. The acetyl group converts the typically basic piperidine nitrogen into a neutral amide, which can prevent unwanted salt formation and modify the molecule's ability to form hydrogen bonds.

In drug discovery, N-acetylation can serve multiple purposes. It can act as a key pharmacophoric element that interacts with a biological target. Alternatively, it can be used to fine-tune a molecule's properties to improve its drug-like characteristics, such as membrane permeability and metabolic stability. researchgate.net Synthetically, the N-acetyl group can function as a protecting group for the piperidine nitrogen, allowing for selective reactions at other positions on the molecule. This strategic use is fundamental in the multi-step synthesis of complex pharmaceutical agents. ontosight.aiontosight.ai

Positioning of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone within Piperidine Structural Diversity

1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone is a distinct molecule that combines several key structural features. It is a 1,4-disubstituted piperidine, a substitution pattern that is common in many biologically active compounds. researchgate.net The molecule is defined by two primary functionalities attached to the piperidine core:

An N-acetyl group at the 1-position, which renders the piperidine nitrogen neutral and introduces an amide functionality.

The presence of both a neutral amide and a basic primary amine gives the compound bifunctional characteristics. It can be viewed as a valuable building block or intermediate in the synthesis of more complex molecules, particularly for creating libraries of compounds for drug screening. The aminoethyl side chain is a known scaffold in ligands for various biological targets, including σ1 receptors. researchgate.netnih.gov

Below are the key chemical identifiers for this compound.

| Property | Value |

| CAS Number | 791563-61-6 synblock.com |

| Molecular Formula | C9H18N2O synblock.com |

| Molecular Weight | 170.25 g/mol synblock.com |

Current Research Trends and Unaddressed Challenges in the Study of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone

While extensive research exists on the broader class of piperidine derivatives, specific, in-depth studies focusing solely on 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone are not widely available in peer-reviewed literature. The compound is primarily listed in chemical supplier catalogs, suggesting its role as a synthetic intermediate or a research chemical rather than a well-characterized bioactive agent itself. synblock.com

Current research trends in related areas, particularly involving the 4-(2-aminoethyl)piperidine scaffold, are focused on developing ligands for neurological targets like the σ1 receptor, which has implications for treating various central nervous system disorders. researchgate.netnih.gov Studies in this area often explore how modifications to the amino group and the piperidine nitrogen affect binding affinity and selectivity. researchgate.netnih.gov

The primary unaddressed challenge concerning 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone is the lack of public data on its biological activity and potential applications. Future research could involve:

Biological Screening: Evaluating the compound against a panel of biological targets to identify any potential therapeutic utility.

Synthetic Elaboration: Using the primary amine on the side chain as a handle for further chemical synthesis to create novel derivatives with potentially enhanced biological activity.

Structural Studies: Detailed structural elucidation, including conformational analysis, is crucial for understanding how it might interact with biological systems. enamine.net

A significant general challenge in the synthesis of substituted piperidines is controlling stereochemistry, as the biological activity of chiral piperidines can be highly dependent on the specific isomer. thieme-connect.comenamine.net Developing versatile and efficient synthetic routes to access specific stereoisomers of substituted piperidines remains an active and important area of chemical research. nih.govnews-medical.net

Structure

3D Structure

Propriétés

IUPAC Name |

1-[4-(2-aminoethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(12)11-6-3-9(2-5-10)4-7-11/h9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVCXSGVHBGIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 4 2 Aminoethyl Piperidin 1 Yl Ethanone Derivatives

Conformational Analysis of the Piperidine (B6355638) Ring System in Relation to Molecular Interaction

The piperidine ring, a core component of the 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone scaffold, typically adopts a low-energy chair conformation to minimize torsional and steric strain. cutm.ac.in This chair conformation features axial and equatorial positions for its substituents. However, the interaction with a biological target can induce or select for specific, sometimes higher-energy, conformations. Research on various piperidine-containing ligands has shown that receptors can exhibit a high tolerance for different piperidine ring conformations. nih.gov

In some cases, the receptor-preferred conformation may deviate from the ideal chair state. For instance, studies on bridged piperidine analogues have revealed that ligands constrained to a boat-like conformation can still maintain considerable binding affinity, suggesting that the energy penalty to adopt a non-chair conformation is overcome by favorable binding interactions within the receptor pocket. nih.gov The flexibility of the piperidine ring, allowing it to transition between chair, twist-boat, and boat conformations, can be a critical factor in how a ligand adapts to the topology of a binding site. nih.gov The added rigidity of bridged systems can aid in molecular modeling to better understand these favorable binding interactions in regions of high flexibility. nih.gov

The nature and size of substituents on both the ring carbon atoms and the nitrogen atom can also influence the conformational equilibrium. For N-substituted systems, the substituent can occupy either an axial or equatorial position, with the preferred conformation depending on steric and electronic factors. researchgate.net While larger groups generally prefer the less sterically hindered equatorial position, specific intramolecular or receptor-mediated interactions can favor the axial conformer. cutm.ac.innih.gov This conformational preference is a key determinant in orienting other pharmacophoric groups for optimal interaction with a target.

Stereochemical Influences on Molecular Recognition in Chiral Analogs of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone

Stereochemistry is a critical determinant of biological activity, as molecular targets like receptors and enzymes are chiral environments. The introduction of chiral centers into the 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone scaffold can lead to enantiomers or diastereomers with markedly different binding affinities, efficacies, and selectivities. thieme-connect.com The synthesis of specific stereoisomers is therefore a crucial aspect of medicinal chemistry to isolate the more active and selective agent. nih.gov

The influence of stereochemistry is profoundly demonstrated in studies of 4-substituted piperidine derivatives. For example, in a series of 4-alkyl-4-arylpiperidines designed as opioid ligands, the relative stereochemistry of the substituents dictates the functional outcome of the molecule. Potent opioid agonists were found to exhibit a preference for a chair conformation where the 4-aryl group is in an axial position. nih.gov Conversely, antagonist properties were associated with compounds that preferentially adopt a conformation with the 4-aryl group in the equatorial position. nih.gov This highlights how stereochemistry directly influences the three-dimensional shape and the orientation of key interacting groups, ultimately governing molecular recognition and subsequent biological response.

Furthermore, the position of substituents on the piperidine ring is crucial. In the development of GLP-1R agonists, it was found that placing a substituent at the 3-position of the piperidine ring resulted in significantly higher potentiation compared to placing the same substituent at the 4-position. thieme-connect.com The introduction of a chiral center can also create new interaction points; for instance, a chiral piperidine scaffold enabled the piperidine nitrogen to form two salt bridges with glutamate (B1630785) residues in a target protein, an interaction not observed with the achiral parent compound. thieme-connect.com These findings underscore the importance of stereoselective synthesis to explore the full potential of chiral analogs and to define the precise three-dimensional pharmacophore required for high-affinity binding. consensus.appresearchgate.net

Impact of N-Acetyl Substitution on Ligand-Target Binding Affinity

Structure-activity relationship studies on a series of farnesoid X receptor (FXR) antagonists demonstrated the critical contribution of N-acylation. In one study, the N-acylated piperidine analogue Compound 9 showed a nearly 12-fold greater binding affinity compared to its precursor Compound 8 , which possessed a secondary amine in the piperidine ring. This suggests that neutralizing the positive charge of the piperidine nitrogen is highly beneficial for binding to this particular target.

Further exploration revealed that the size of the acyl group also matters. Replacing the N-acetyl group with bulkier N-isobutyryl (Compound 10 ) or N-pivaloyl (Compound 11 ) groups resulted in an additional 40-fold increase in binding activity compared to the N-acetylated compound. This indicates that the N-acyl substituent may engage in additional hydrophobic or van der Waals interactions within a specific sub-pocket of the receptor binding site. The data clearly establish the N-acylated piperidine ring as a key structural element for potency in this class of compounds.

| Compound | N-Substituent | Binding Affinity (IC50, µM) |

|---|---|---|

| Compound 8 | -H (Hydrogen) | 1.1 ± 0.1 |

| Compound 9 | -C(O)CH3 (Acetyl) | 0.095 ± 0.005 |

| Compound 10 | -C(O)CH(CH3)2 (Isobutyryl) | 0.035 ± 0.002 |

| Compound 11 | -C(O)C(CH3)3 (Pivaloyl) | 0.03 ± 0.004 |

Investigating the Role of the 4-(2-Aminoethyl) Moiety in Directing Molecular Interactions

The 4-(2-aminoethyl) moiety is a crucial pharmacophoric element that significantly directs the molecular interactions of the parent scaffold. This side chain provides both a flexible linker and a terminal basic amino group, which can serve as a key anchor point for receptor binding.

The length and flexibility of the side chain at the 4-position of the piperidine ring have been shown to be critical for binding affinity. Studies on 4-substituted piperidines as opioid receptor ligands demonstrated that modifying the length and flexibility profile of this side chain can significantly improve binding affinity at both µ (MOR) and δ (DOR) opioid receptors. nih.gov This suggests that the side chain helps to position the key interacting groups in an optimal orientation to span different regions of the receptor's binding pocket.

The terminal primary amino group is particularly important, as it is protonated at physiological pH and can form strong electrostatic or hydrogen bonding interactions. This is analogous to the function of the ethylamine (B1201723) side chain in endogenous neurotransmitters like histamine (B1213489), where the charged amino group forms a critical salt bridge with an aspartate residue (D3.32) in the receptor binding site. youtube.comresearchgate.net Similarly, the aminoethyl group in 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone derivatives can engage with anionic amino acid residues such as aspartate or glutamate, anchoring the ligand within the binding pocket. Molecular dynamics simulations of related 4-(2-aminoethyl)piperidine scaffolds binding to the σ1 receptor have identified key interactions between the ligand and specific amino acid residues, underscoring the importance of this moiety for high-affinity binding. nih.gov

Rational Design Principles for Modifying the 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone Scaffold

Rational drug design aims to optimize the therapeutic properties of a lead compound through systematic structural modifications based on an understanding of its SAR. For the 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone scaffold, several principles can guide the design of new analogs with enhanced affinity, selectivity, and desired physicochemical properties.

A systematic exploration of substituents at various positions on the scaffold is a cornerstone of lead optimization. As demonstrated in previous sections, modifications to the N-acetyl group and the 4-(2-aminoethyl) side chain can have profound effects on binding.

Further modifications can be explored. For instance, substitution on the piperidine ring itself can modulate both potency and selectivity. In a series of σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold, the introduction of a methyl group on the piperidine nitrogen led to high σ1 receptor affinity and selectivity. nih.gov This highlights that even small alkyl substituents on the available nitrogen atoms can significantly influence the interaction profile.

The table below summarizes the effects of substitutions at different positions on related piperidine scaffolds, illustrating the principles of systematic exploration.

| Modification Site | Type of Modification | Observed Effect | Potential Rationale |

|---|---|---|---|

| Piperidine N1-Position | Varying N-acyl group size (e.g., acetyl to pivaloyl) | Increased binding affinity for FXR. | Improved hydrophobic interactions in the binding pocket. |

| Piperidine 4-Position | Altering side chain length and flexibility | Improved binding affinity for opioid receptors. nih.gov | Optimal positioning of pharmacophoric groups. |

| Piperidine Ring | Introduction of chiral centers (e.g., methyl groups) | Altered agonist vs. antagonist activity at opioid receptors. nih.gov | Induction of specific bioactive conformations (axial vs. equatorial). |

| Aminoethyl N-Position | Substitution with different groups (e.g., benzyl) | Modulation of σ1 receptor affinity. nih.gov | Exploration of additional binding interactions. |

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to create new molecules with similar biological properties but altered physicochemical profiles. This involves exchanging an atom or group of atoms with an alternative, broadly similar group. This tactic can be used to enhance potency, improve selectivity, or modify pharmacokinetic properties.

Within the 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone core, several bioisosteric replacements can be envisioned. For example, the central piperidine ring itself could be replaced by other cyclic amines. In the development of σ1 receptor ligands, a lead compound containing a cyclohexane (B81311) ring was modified by replacing it with a piperidine ring. This bioisosteric switch was designed to maintain high affinity while increasing hydrolytic stability and reducing lipophilicity. nih.gov While the initial, unsubstituted piperidine analog showed reduced affinity, subsequent N-methylation restored high affinity, demonstrating the success of the combined bioisosteric replacement and substituent modification strategy. nih.gov

Other potential bioisosteric replacements include:

Amide bond: The N-acetyl group's amide carbonyl could be replaced by other groups that mimic its hydrogen-bonding and conformational properties, such as an oxetane (B1205548) ring.

Piperidine Ring: Other six-membered heterocycles like piperazine (B1678402) or morpholine (B109124) could be explored. The choice of replacement can significantly impact basicity, polarity, and the potential for new hydrogen bond interactions. For instance, replacing a piperidine with a piperazine ring was shown to be a critical determinant for enhancing affinity at the σ1 receptor while maintaining it for the H3 receptor in a series of dual-activity ligands.

Ethylamine Linker: The two-carbon chain could be replaced with more rigid structures like a cyclopropane (B1198618) ring to lock the conformation and probe the spatial requirements of the binding pocket.

These rational design principles, combining systematic substituent scanning and bioisosteric replacements, provide a robust framework for modifying the 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone scaffold to develop novel ligands with improved and finely tuned biological activities.

Scaffold Diversification Strategies Derived from the 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone Template

The 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone scaffold serves as a versatile template in medicinal chemistry for the design of novel ligands targeting a variety of biological entities. Its inherent structural features—a central piperidine ring, a flexible aminoethyl side chain at the C4 position, and an acetyl group on the piperidine nitrogen—offer multiple points for modification. Scaffold diversification strategies aim to explore new chemical space by altering the core structure (scaffold hopping) or by making significant modifications to its peripheral groups to improve potency, selectivity, pharmacokinetic properties, or to develop novel intellectual property. These strategies often involve bioisosteric replacements, where a functional group is exchanged for another with similar physical or chemical properties, to enhance biological activity.

One key approach to diversifying this scaffold has been its adaptation for the development of σ1 receptor ligands. nih.govresearchgate.net In this context, the piperidine ring of the 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone template is considered a bioisosteric replacement for other cyclic structures like 1,3-dioxane (B1201747) or cyclohexane. nih.gov This substitution is advantageous as it can lead to compounds that are more hydrolytically stable and possess different polarity profiles. nih.gov

Further diversification can be achieved by modifying the substituents on the piperidine nitrogen. While the parent scaffold has an acetyl group, research on related structures has shown that varying this substituent can significantly impact biological activity. For instance, in the development of σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine core, replacing the acetyl group with other moieties like methyl or ethyl groups has been explored. nih.govresearchgate.net Molecular dynamics simulations have suggested that the nature of the substituent on the piperidine nitrogen influences interactions within the lipophilic binding pocket of the σ1 receptor. nih.gov

Another avenue for scaffold diversification is the modification of the piperidine ring itself. A notable strategy is the introduction of spirocyclic systems. This approach was successfully employed in the design of neurokinin-2 (NK2) receptor antagonists, where a spiro-substituted piperidine was the core of the pharmacophore. nih.gov This strategy dramatically alters the three-dimensional shape of the molecule, which can lead to enhanced binding affinity and selectivity.

Finally, the aminoethyl side chain can also be a target for diversification. While the primary amine is often crucial for interaction with biological targets, its chemical environment can be modified. For instance, in the development of multikinase inhibitors, a related N-(2-aminoethyl)piperidine-4-carboxamide scaffold was utilized, where the aminoethyl group is part of a larger amide structure. nih.gov This indicates that extending or embedding the aminoethyl side chain within other functional groups is a viable strategy for creating derivatives with novel biological activities.

The following tables summarize some of the key scaffold diversification strategies based on modifications of the core 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone template and related structures.

Table 1: Scaffold Diversification by Modification of the Piperidine Core

| Original Scaffold Fragment | Diversified Scaffold Fragment | Rationale/Application Example | Reference(s) |

| Piperidine | Spiro[benzo[c]thiophene-1(3H),4'-piperidine] | Introduction of a spirocyclic system to create novel neurokinin-2 (NK2) receptor antagonists with enhanced binding affinity. | nih.gov |

| Piperidine | 1,3-Dioxane (as a bioisostere) | Explored in the development of potent σ1 receptor ligands; the piperidine was found to be a more stable replacement. | nih.gov |

| Piperidine | Cyclohexane (as a bioisostere) | Investigated in the context of σ1 receptor ligands, with the piperidine offering a less lipophilic alternative. | nih.gov |

Table 2: Scaffold Diversification by Modification of the N1-Substituent

| Original N1-Substituent | Diversified N1-Substituent | Rationale/Application Example | Reference(s) |

| Acetyl | Methyl | In 4-(2-aminoethyl)piperidine derivatives, a methyl group on the nitrogen resulted in high σ1 receptor affinity and selectivity. | nih.govresearchgate.net |

| Acetyl | Ethyl | Investigated for σ1 receptor affinity, though it resulted in lower affinity compared to the N-methyl analog. | nih.gov |

| Acetyl | Tosyl | Explored in σ1 receptor ligands, but showed considerably lower affinity. | nih.gov |

| Acetyl | Hydrogen (unsubstituted) | Resulted in significantly lower σ1 receptor affinity in related scaffolds. | nih.gov |

Table 3: Scaffold Diversification by Modification of the C4-Side Chain

| Original C4-Substituent | Diversified C4-Substituent | Rationale/Application Example | Reference(s) |

| 2-Aminoethyl | (1H-Imidazol-4-yl)methyl | Utilized in the design of histamine H3 receptor antagonists, demonstrating a significant alteration of the side chain's character. | nih.gov |

| 2-Aminoethyl | 2-(Carboxamido)ethyl | Employed in the development of N-(2-aminoethyl)piperidine-4-carboxamide based multikinase inhibitors. | nih.gov |

| 2-Aminoethyl | N-Benzoyl-N-methylamino butyl | A more complex side chain used in the development of potent neurokinin-2 (NK2) receptor antagonists. | nih.gov |

Molecular Recognition and Mechanistic Principles of 1 4 2 Aminoethyl Piperidin 1 Yl Ethanone Interactions

Theoretical Frameworks for Ligand-Macromolecule Binding Mechanisms

The interaction between a ligand, such as 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone, and its biological target is a dynamic process governed by several theoretical models. These frameworks help in conceptualizing the intricate dance of molecular recognition.

Lock-and-Key Model: Proposed by Emil Fischer, this early model posits that the ligand and its receptor possess complementary rigid geometric shapes that fit perfectly together, much like a key into a lock. While a foundational concept, it does not account for the inherent flexibility of both ligands and proteins.

Induced-Fit Model: An evolution of the lock-and-key theory, the induced-fit model suggests that the binding of a ligand to a receptor induces conformational changes in the receptor. This dynamic interaction allows for a more optimal and tighter binding, where the receptor molds itself around the ligand.

Conformational Selection Model: This model proposes that proteins exist in a pre-existing equilibrium of different conformations. A ligand selectively binds to the conformation that is most complementary, thereby shifting the equilibrium towards that specific state.

For a flexible molecule like 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone, which can adopt various conformations due to its rotatable bonds and the dynamic piperidine (B6355638) ring, the induced-fit and conformational selection models are likely more representative of its binding mechanisms than the rigid lock-and-key model. Molecular dynamics simulations are a powerful tool for studying these dynamic behaviors of proteins and their interactions with ligands. nih.gov

| Binding Model | Description | Analogy | Relevance to Flexible Ligands |

| Lock-and-Key | Rigid ligand binds to a rigid, pre-shaped receptor. | Key fitting into a specific lock. | Limited applicability; does not account for molecular flexibility. |

| Induced-Fit | Ligand binding induces a conformational change in the receptor for a better fit. | Hand fitting into a glove. | Highly relevant; explains how receptors can adapt to ligands. |

| Conformational Selection | Ligand selects and binds to a pre-existing, favorable conformation of the receptor. | Choosing a specific tool from a toolbox. | Highly relevant; accounts for the natural dynamic states of proteins. |

Elucidation of Specific Molecular Interaction Surfaces with Biological Receptors

The specific interactions between 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone and a biological receptor are dictated by the chemical properties of its functional groups. The piperidine ring, the primary amine of the ethylamino group, and the acetyl moiety can all participate in various non-covalent interactions.

Hydrogen Bonding: The primary amine (-NH2) is a potent hydrogen bond donor, while the carbonyl oxygen of the acetyl group is a hydrogen bond acceptor. The nitrogen atom within the piperidine ring can also act as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within a binding pocket.

Electrostatic Interactions: At physiological pH, the primary amine is likely to be protonated (-NH3+), allowing for strong electrostatic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a receptor's binding site. nih.gov

Computational docking and molecular dynamics simulations are instrumental in predicting and analyzing these interactions. nih.govrsc.org For instance, studies on similar piperidine-based ligands targeting the sigma-1 (σ1) receptor have revealed that interactions with residues like Glu172 and Asp126 are critical for binding. nih.gov The protonated nitrogen of the piperidine ring often forms key ionic interactions. nih.gov

| Functional Group | Potential Interaction Type | Potential Interacting Receptor Residues |

| Primary Amine (-NH2) | Hydrogen Bond Donor, Electrostatic (as -NH3+) | Aspartate, Glutamate, Serine, Threonine |

| Acetyl Group (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Piperidine Ring (N-H) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Piperidine Ring (CH2) | Hydrophobic, Van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

Analysis of Conformational Dynamics and Their Contribution to Binding Events

The three-dimensional shape of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone is not static. The piperidine ring, a six-membered heterocycle, predominantly exists in a chair conformation to minimize steric strain. acs.orgrsc.org However, it can undergo ring inversion to an alternative chair form, and also exist in higher-energy boat or twist-boat conformations. rsc.org

The substituents on the piperidine ring influence its conformational equilibrium. The N-acetyl group and the 4-(2-aminoethyl) group will have preferred orientations (axial vs. equatorial) that minimize steric hindrance. The equatorial position is generally favored for bulky substituents. The conformational flexibility of the aminoethyl side chain, due to rotation around its single bonds, further adds to the molecule's dynamic nature.

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered arrangement of all C-C bonds, minimizing torsional strain. |

| Twist-Boat | Intermediate | Partially alleviates steric strain found in the boat conformation. |

| Boat | Highest | Eclipsed C-C bonds and flagpole interactions lead to high steric and torsional strain. |

General Principles of Biochemical Pathway Modulation by Piperidine Frameworks

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of drugs that modulate diverse biochemical pathways. nih.govijnrd.org Its prevalence stems from its ability to serve as a robust scaffold for orienting functional groups in three-dimensional space, allowing for precise interactions with biological targets. researchgate.net

Piperidine derivatives have been shown to act as:

Receptor Antagonists/Agonists: By mimicking the structure of endogenous ligands, they can bind to receptors and either block (antagonize) or activate (agonize) them. Examples include antipsychotics that target dopamine (B1211576) and serotonin (B10506) receptors. ijnrd.org

Enzyme Inhibitors: The piperidine framework can be used to design molecules that fit into the active site of an enzyme, blocking its activity.

Ion Channel Modulators: Piperidine-containing compounds can interact with ion channels, altering the flow of ions across cell membranes.

| Therapeutic Area | Example Drug Class | Mechanism of Action |

| Psychiatry | Antipsychotics (e.g., Haloperidol) | Dopamine D2 receptor antagonism |

| Pain Management | Opioid Analgesics (e.g., Fentanyl) | Mu-opioid receptor agonism |

| Allergies | Antihistamines (e.g., Fexofenadine) | Histamine (B1213489) H1 receptor antagonism |

| Alzheimer's Disease | Acetylcholinesterase Inhibitors (e.g., Donepezil) | Inhibition of acetylcholine (B1216132) breakdown |

Investigations into the Selectivity of Molecular Recognition by 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone Scaffolds

Molecular selectivity is a critical aspect of drug design, as it minimizes off-target effects. For a scaffold like 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone, achieving selective recognition of a specific biological target over others is paramount. Selectivity is governed by subtle differences in the shape, size, and chemical environment of receptor binding pockets.

The structural features of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone that can be modulated to enhance selectivity include:

The Piperidine Ring: Introducing chirality or substituents can create more specific steric interactions. thieme-connect.comthieme-connect.com

The Aminoethyl Side Chain: Altering its length or rigidity can favor binding to one receptor over another.

For instance, studies on piperidine derivatives targeting sigma receptors have shown that the choice between a piperidine or a piperazine (B1678402) core can dramatically shift the affinity and selectivity between σ1 and σ2 receptor subtypes. nih.gov Similarly, modifications to the N-substituent on the piperidine ring have been shown to significantly impact selectivity. acs.org The development of selective ligands often involves a detailed structure-activity relationship (SAR) study, where systematic modifications are made to the molecule to optimize its binding profile. nih.govacs.orgacs.org

| Structural Modification | Potential Impact on Selectivity | Rationale |

| Introducing Chirality | Enhanced selectivity | Stereospecific interactions with chiral binding pockets. |

| Altering Side Chain Length | Modified receptor subtype preference | Optimal positioning of interacting groups in different binding sites. |

| Changing N-substituent | Altered affinity and selectivity profile | Modifies steric bulk, electronics, and hydrogen bonding capacity. |

| Ring Rigidification | Increased selectivity | Reduces the number of possible conformations, favoring a specific receptor fit. |

Computational Chemistry and Molecular Modeling Applications for 1 4 2 Aminoethyl Piperidin 1 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and reactivity of a molecule. For 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone, methods like Density Functional Theory (DFT) can provide a wealth of information.

Detailed research findings from such calculations would typically include optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, the electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can be determined. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface can also be calculated to identify the electron-rich and electron-deficient regions of the molecule. For 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone, the nitrogen and oxygen atoms are expected to be electron-rich sites, making them susceptible to electrophilic attack, while the hydrogen atoms of the amino group would be electron-deficient. This information is vital for understanding potential intermolecular interactions.

Table 1: Hypothetical Quantum Chemical Properties of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone, MD simulations can provide insights into its conformational flexibility in different environments, such as in an aqueous solution or when bound to a biological target. mdpi.com

By simulating the molecule's dynamics, researchers can identify the most stable conformations and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a protein.

When studying the interaction of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone with a potential biological target, MD simulations can be used to assess the stability of the ligand-target complex. nih.gov By analyzing the trajectory of the simulation, one can observe the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. The root-mean-square deviation (RMSD) of the ligand and protein atoms can be monitored to evaluate the stability of the complex. A stable complex will exhibit minimal fluctuations in its structure.

Molecular Docking Studies for Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurekalert.org This method is widely used in drug discovery to predict how a small molecule, such as 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone, might bind to a specific protein target. researchgate.netd-nb.info

The process involves placing the ligand in various orientations and conformations within the binding site of the receptor and scoring each pose based on a scoring function that estimates the binding affinity. The results of a docking study can reveal the most likely binding mode and provide an estimate of the binding energy.

For 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone, docking studies could be performed against a range of potential protein targets to identify those with the highest predicted affinity. The analysis of the docked poses can highlight key interactions, such as hydrogen bonds between the amino and carbonyl groups of the ligand and specific amino acid residues in the protein's active site.

Table 2: Illustrative Molecular Docking Results for 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone with a Hypothetical Protein Target

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates a stronger predicted binding affinity. |

| Interacting Residues | TYR84, ASP129, SER221 | Amino acids in the binding pocket that form key interactions. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and the protein. |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, untested compounds. nih.gov

To build a QSAR model for derivatives of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone, a dataset of structurally similar compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that correlates the descriptors with the biological activity. youtube.com A robust QSAR model can then be used to predict the activity of new derivatives of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone, thereby guiding the design of more potent compounds.

Virtual Screening and De Novo Design Strategies Based on the 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone Structure

The structure of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone can serve as a starting point for the discovery of new bioactive molecules through virtual screening and de novo design.

Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.comfrontiersin.org The 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone scaffold can be used as a query to search for structurally similar compounds in these databases. nih.gov Alternatively, a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, can be developed based on its structure and used for screening. dovepress.com

De novo design , on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a target protein. The 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone structure can be used as a fragment or starting point in a de novo design algorithm. The algorithm would then build upon or modify this scaffold by adding, removing, or replacing functional groups to optimize its interaction with the target's binding site.

Advanced Methodologies and Future Research Directions in 1 4 2 Aminoethyl Piperidin 1 Yl Ethanone Research

Integration of Chemoinformatics and Machine Learning for Piperidine (B6355638) Derivative Discovery

The confluence of chemoinformatics and machine learning has revolutionized the process of drug discovery, offering powerful tools for the rational design and analysis of novel compounds. nih.govresearchgate.net In the context of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone, these computational approaches can be leveraged to accelerate the identification of new derivatives with enhanced biological activities.

Machine learning algorithms can be trained on large datasets of known piperidine derivatives to build predictive models for various properties, including bioactivity, toxicity, and pharmacokinetic profiles. researchgate.net These models can then be used to virtually screen extensive libraries of hypothetical analogs of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone, prioritizing candidates for synthesis and experimental testing. This in silico approach significantly reduces the time and resources required for the initial stages of drug discovery.

Table 1: Application of Machine Learning Models in Piperidine Derivative Discovery

| Machine Learning Model | Application in 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone Research | Predicted Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel analogs based on their chemical structure. | Identification of derivatives with potentially higher efficacy. |

| Support Vector Machines (SVM) | Classifying compounds as active or inactive against a specific biological target. | Prioritization of compounds for high-throughput screening. |

| Deep Neural Networks (DNN) | Modeling complex, non-linear relationships between chemical structure and biological activity. | Discovery of novel scaffolds with desired therapeutic properties. |

Chemoinformatics tools also play a crucial role in analyzing the chemical space around the 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone scaffold. By mapping the structural diversity and property distribution of known piperidine derivatives, researchers can identify underexplored areas with the potential for novel discoveries. nih.gov

High-Throughput Synthesis and Screening Platforms for 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone Analogs

To complement the in silico predictions from chemoinformatics and machine learning, high-throughput synthesis (HTS) and high-throughput screening (HTS) platforms are indispensable. These technologies enable the rapid generation and evaluation of large libraries of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone analogs. researchgate.net

Automated synthesis platforms can be employed to efficiently produce a diverse range of derivatives by systematically modifying the core structure of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone. This can involve variations in the acyl group, substitutions on the piperidine ring, and modifications of the aminoethyl side chain.

Once synthesized, these compound libraries can be subjected to HTS assays to rapidly assess their biological activity against a panel of relevant targets. dut.ac.za The data generated from these screens can then be fed back into the machine learning models to refine their predictive power, creating a synergistic cycle of design, synthesis, and testing.

Development of Advanced Analytical Techniques for Structural and Interactional Characterization

A deep understanding of the three-dimensional structure of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone and its interactions with biological macromolecules is crucial for structure-based drug design. Advanced analytical techniques are pivotal in providing this detailed characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR techniques can be used to elucidate the solution-state conformation of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone and its analogs. rsc.orgchemicalbook.comresearchgate.net Saturation transfer difference (STD) NMR and Water-LOGSY experiments can provide valuable information about the binding epitopes of the compound when it interacts with a target protein.

Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are essential for confirming the identity and purity of synthesized derivatives. nih.govscielo.br Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, aiding in its structural elucidation. researchgate.net

X-ray Crystallography: When a co-crystal of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone or its analog with a target protein can be obtained, X-ray crystallography provides an atomic-level view of the binding mode. This detailed structural information is invaluable for understanding the molecular basis of activity and for guiding further optimization of the compound.

Table 2: Advanced Analytical Techniques for Characterizing 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone

| Analytical Technique | Information Obtained | Application in Research |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity and stereochemistry. | Unambiguous structure determination of novel analogs. |

| Saturation Transfer Difference (STD) NMR | Identification of the parts of the molecule that interact with a target protein. | Mapping the binding site and understanding the binding mode. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirmation of the chemical formula of synthesized compounds. |

Emerging Concepts in Stereoselective Synthesis of Piperidine Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance in the preparation of enantiomerically pure analogs of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone. thieme-connect.comgoogle.com

Recent advances in asymmetric catalysis, including organocatalysis, transition-metal catalysis, and biocatalysis, have provided powerful tools for the enantioselective synthesis of substituted piperidines. nih.govacs.orgacs.org These methods can be adapted to introduce chiral centers at various positions of the 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone scaffold with high levels of stereocontrol.

For instance, chiral catalysts can be employed in key bond-forming reactions to establish the desired stereochemistry at the C4 position of the piperidine ring. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, also offer a promising avenue for the efficient production of chiral piperidine derivatives. nih.gov

Exploration of Novel Biochemical Systems Amenable to Piperidine Scaffold Interactions

The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. ontosight.aiijnrd.org A key future direction for research on 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone is the exploration of novel biochemical systems where this compound or its derivatives may exert a therapeutic effect.

Target identification and validation studies can be conducted using a variety of approaches, including chemical proteomics, genetic screens, and phenotypic screening. By screening 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone against diverse panels of enzymes, receptors, and ion channels, researchers may uncover previously unknown biological activities. researchgate.net

Furthermore, understanding the polypharmacology of this compound—its ability to interact with multiple targets—is crucial. While polypharmacology can sometimes lead to off-target effects, it can also be harnessed to develop multi-target drugs with enhanced efficacy for complex diseases.

Interdisciplinary Approaches in Chemical Biology Leveraging 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone

The study of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone can be significantly enriched through interdisciplinary collaborations between chemists, biologists, and pharmacologists. Chemical biology approaches can be employed to develop molecular probes based on the 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone scaffold.

These probes, which may incorporate fluorescent tags, photoaffinity labels, or biotin (B1667282) handles, can be used to visualize the subcellular localization of the compound, identify its binding partners, and elucidate its mechanism of action in living cells. Such tools are invaluable for bridging the gap between in vitro activity and in vivo function.

By integrating these advanced methodologies and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone and its derivatives, paving the way for the development of novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.